molecular formula C7H7Br2N B13654762 3-Bromo-5-(bromomethyl)-4-methylpyridine

3-Bromo-5-(bromomethyl)-4-methylpyridine

Cat. No.: B13654762
M. Wt: 264.94 g/mol
InChI Key: XXUSRHHJXVPELW-UHFFFAOYSA-N
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Description

3-Bromo-5-(bromomethyl)-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, specifically at the 3 and 5 positions, with a methyl group at the 4 position. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-Bromo-5-(bromomethyl)-4-methylpyridine involves the bromination of 3,5-dimethylpyridine. This process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl₄). The reaction proceeds under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

For large-scale industrial production, an alternative method involves the use of 5-methylnicotinic acid as the starting material. This method is more environmentally friendly and involves fewer hazardous reagents. The process includes the esterification of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to yield (5-methylpyridin-3-yl)methanol. This intermediate is then brominated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(bromomethyl)-4-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding pyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated pyridines.

Scientific Research Applications

3-Bromo-5-(bromomethyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds that can act as enzyme inhibitors or receptor modulators.

    Medicine: Utilized in the synthesis of potential therapeutic agents for treating various diseases, including cancer and inflammatory disorders.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(bromomethyl)-4-methylpyridine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent bonding or non-covalent interactions. The bromine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylpyridine: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    3,5-Dibromopyridine: Contains two bromine atoms but lacks the methyl group, affecting its steric and electronic properties.

    4-Bromo-3-methylpyridine: Has a different substitution pattern, leading to different reactivity and applications.

Uniqueness

3-Bromo-5-(bromomethyl)-4-methylpyridine is unique due to the presence of both bromine and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications, particularly in the pharmaceutical industry .

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

3-bromo-5-(bromomethyl)-4-methylpyridine

InChI

InChI=1S/C7H7Br2N/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,2H2,1H3

InChI Key

XXUSRHHJXVPELW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1CBr)Br

Origin of Product

United States

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